molecular formula C6H14<br>CH3CH(CH3)(CH2)2CH3<br>C6H14 B089812 2-Methylpentane CAS No. 107-83-5

2-Methylpentane

Cat. No. B089812
CAS RN: 107-83-5
M. Wt: 86.18 g/mol
InChI Key: AFABGHUZZDYHJO-UHFFFAOYSA-N
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Patent
US07868014B2

Procedure details

Dissolve a mixture of (S)-[1-(5-bromopyridin-2-yl)-pyrrolidin-3-yl]-(2,4-dichlorobenzyl)-amine (330 mg, 0.82 mmol), phenylboronic acid (100 mg, 0.82 mmol), tetakis(triphenylphosphine)palladium (0) (50 mg, 0.04 mmol), 2 N sodium carbonate solution (0.5 mL, 3.3 mmol) in 15:85 ethylene glycol dimethyl ether:methanol (8 mL) and heat in microwave (CEM Discover, 200W) at 80° C. for 20 min. Concentrate to a residue and dissolve in chloroform and wash with saturated aqueous sodium chloride, dry (magnesium sulfate), concentrate, and chromatograph on silica gel, eluting with 0:100 to 10:90 methanol:chloroform, then second column eluting with 0:100 to 50:50 ethyl acetate:2-methylpentane) to give the title compound as a residue. Treatment of the residue essentially as described in Example 1 gives the title compound as its hydrochloride. 1H NMR (400 MHz, DMSO-d6) δ 8.32 (1H, d, J=1.96 Hz), 8.12 (1H, dd, J=9.05, 2.20 Hz), 7.71-7.77 (2H, m), 7.64 (2H, d, J=7.58 Hz), 7.54 (1H, dd, J=8.31, 2.20 Hz), 7.47 (2H, t, J=7.58 Hz), 7.37 (1H, d, J=7.34 Hz), 6.93 (1H, d, J=9.05 Hz), 4.36 (2H, d, J=4.65 Hz), 4.09-4.16 (1H, m), 3.91-4.00 (2H, m), 3.82-3.89 (1H, m), 3.71-3.80 (1H, m), 2.50-2.56 (1H, m), 2.37-2.45 (1H, m), MS (ES): m/z=398 [M+].
Name
(S)-[1-(5-bromopyridin-2-yl)-pyrrolidin-3-yl]-(2,4-dichlorobenzyl)-amine
Quantity
330 mg
Type
reactant
Reaction Step One
Quantity
100 mg
Type
reactant
Reaction Step One
[Compound]
Name
tetakis(triphenylphosphine)palladium (0)
Quantity
50 mg
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
200W
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
8 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[CH:4][C:5]([N:8]2[CH2:12][CH2:11][C@H:10]([NH:13][CH2:14][C:15]3[CH:20]=[CH:19][C:18]([Cl:21])=[CH:17][C:16]=3[Cl:22])[CH2:9]2)=[N:6][CH:7]=1.[C:23]1(B(O)O)[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=1.C(=O)([O-])[O-].[Na+].[Na+].COCCOC>CO>[CH3:14][CH:15]([CH2:16][CH2:17][CH3:18])[CH3:20].[Cl:22][C:16]1[CH:17]=[C:18]([Cl:21])[CH:19]=[CH:20][C:15]=1[CH2:14][NH:13][C@H:10]1[CH2:11][CH2:12][N:8]([C:5]2[CH:4]=[CH:3][C:2]([C:23]3[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=3)=[CH:7][N:6]=2)[CH2:9]1 |f:2.3.4|

Inputs

Step One
Name
(S)-[1-(5-bromopyridin-2-yl)-pyrrolidin-3-yl]-(2,4-dichlorobenzyl)-amine
Quantity
330 mg
Type
reactant
Smiles
BrC=1C=CC(=NC1)N1C[C@H](CC1)NCC1=C(C=C(C=C1)Cl)Cl
Name
Quantity
100 mg
Type
reactant
Smiles
C1(=CC=CC=C1)B(O)O
Name
tetakis(triphenylphosphine)palladium (0)
Quantity
50 mg
Type
reactant
Smiles
Name
Quantity
0.5 mL
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COCCOC
Step Two
Name
200W
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
8 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
Dissolve
CONCENTRATION
Type
CONCENTRATION
Details
Concentrate to a residue
DISSOLUTION
Type
DISSOLUTION
Details
dissolve in chloroform
WASH
Type
WASH
Details
wash with saturated aqueous sodium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dry (magnesium sulfate)
CONCENTRATION
Type
CONCENTRATION
Details
concentrate
WASH
Type
WASH
Details
chromatograph on silica gel, eluting with 0:100 to 10:90 methanol
WASH
Type
WASH
Details
chloroform, then second column eluting with 0:100 to 50:50 ethyl acetate

Outcomes

Product
Name
Type
product
Smiles
CC(C)CCC
Name
Type
product
Smiles
ClC1=C(CN[C@@H]2CN(CC2)C2=NC=C(C=C2)C2=CC=CC=C2)C=CC(=C1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.